![molecular formula C13H21NO2 B12653598 1,1'-(m-Tolylimino)dipropan-2-ol CAS No. 38668-49-4](/img/structure/B12653598.png)
1,1'-(m-Tolylimino)dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to pale brown solid with a melting point of 60-63°C and a boiling point of approximately 389°C . This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
1,1’-(m-Tolylimino)dipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of m-toluidine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-(m-Tolylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Scientific Research Applications
Applications in Industry
- Adhesives and Sealants :
- Coating Products :
- Fillers and Putties :
- Modeling Clay :
Health and Safety Considerations
The compound has been evaluated for its toxicity profile, indicating an LD50 oral value of 25 mg/kg in rats, which categorizes it as hazardous if ingested in significant quantities . Safety data sheets emphasize the need for proper handling procedures to mitigate exposure risks.
Case Study 1: Evaluation of Adhesive Performance
A study conducted on the performance of adhesives containing this compound demonstrated superior bonding strength compared to traditional formulations. The adhesive was tested under various environmental conditions (temperature fluctuations, humidity) and showed minimal degradation over time.
Condition | Bond Strength (MPa) | Failure Mode |
---|---|---|
Initial | 12.5 | Cohesive |
After 30 days | 11.8 | Adhesive |
After 60 days | 10.5 | Cohesive |
Case Study 2: Coating Durability
In another investigation focusing on coating applications, formulations including this compound were subjected to accelerated weathering tests. Results indicated that coatings maintained their integrity longer than those without this compound.
Test Duration (hours) | Gloss Retention (%) | Color Change (ΔE) |
---|---|---|
0 | 100 | 0 |
500 | 85 | 2 |
1000 | 70 | 4 |
Mechanism of Action
The mechanism of action of 1,1’-(m-Tolylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,1’-(m-Tolylimino)dipropan-2-ol can be compared with other similar compounds, such as:
N,N-Diisopropanol-p-toluidine: This compound has similar chemical properties and applications but may differ in terms of reactivity and stability.
N,N-Bis(2-hydroxypropyl)-p-toluidine: Another related compound with comparable uses in organic synthesis and industrial applications.
The uniqueness of 1,1’-(m-Tolylimino)dipropan-2-ol lies in its specific chemical structure, which imparts distinct reactivity and functional properties, making it valuable for various scientific and industrial applications.
Biological Activity
1,1'-(m-Tolylimino)dipropan-2-ol, commonly referred to as m-Tolylimino dipropanol, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and toxicology. This article explores its biological activity, focusing on toxicity profiles, ecological effects, and relevant case studies.
- Chemical Formula : C13H19N1O2
- CAS Number : 38668-49-4
- Molecular Weight : 221.30 g/mol
Toxicological Profile
The toxicological data for m-Tolylimino dipropanol indicate a range of effects based on dosage and exposure routes. The following table summarizes key toxicological findings:
Parameter | Value | Source |
---|---|---|
LD50 (oral, rat) | 27.5 mg/kg | Safety Data Sheet |
LC50 (96h, fish) | 17 mg/L | Safety Data Sheet |
EC50 (48h, Daphnia magna) | 28.8 mg/L | Safety Data Sheet |
Acute Toxicity
Acute toxicity studies indicate that m-Tolylimino dipropanol has a relatively low oral LD50 value of 27.5 mg/kg in rats, suggesting significant acute toxicity. The compound also demonstrates harmful effects on aquatic organisms, with LC50 values indicating potential risks to fish populations.
Biological Activity
Research on the biological activity of m-Tolylimino dipropanol reveals its interactions with various biological systems:
Antimicrobial Activity
Studies have demonstrated that m-Tolylimino dipropanol exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, supporting its potential use as an antimicrobial agent in formulations.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of m-Tolylimino dipropanol on human cell lines. The compound has been observed to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Toxicity Assessment in Aquatic Environments
A study conducted to evaluate the ecotoxicological impact of m-Tolylimino dipropanol on aquatic life found that exposure at concentrations above 17 mg/L resulted in significant mortality rates among fish species. This study highlights the importance of monitoring this compound in environmental settings to prevent ecological harm.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, m-Tolylimino dipropanol was tested for its ability to inhibit the growth of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential application in medical and industrial antimicrobial formulations.
Properties
CAS No. |
38668-49-4 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-[N-(2-hydroxypropyl)-3-methylanilino]propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI Key |
AGRSZBOCZMNJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.